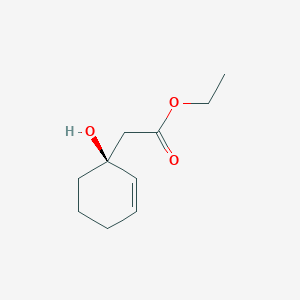
2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)- is an organic compound with a complex structure that includes a six-membered ring, an ester group, a hydroxyl group, and a tertiary alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)- typically involves the esterification of 2-Cyclohexene-1-acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as Amberlyst 15, can enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-Cyclohexene-1-acetic acid, 1-keto-, ethyl ester.
Reduction: Formation of 2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl alcohol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for polymers.
Wirkmechanismus
The mechanism of action of 2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes, affecting their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyclohexene-1-acetic acid, 1-hydroxy-, methyl ester
- 2-Cyclohexene-1-acetic acid, 1-hydroxy-, propyl ester
- 2-Cyclohexene-1-acetic acid, 1-hydroxy-, butyl ester
Uniqueness
2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)- is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an ester group.
Eigenschaften
CAS-Nummer |
185613-09-6 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
ethyl 2-[(1S)-1-hydroxycyclohex-2-en-1-yl]acetate |
InChI |
InChI=1S/C10H16O3/c1-2-13-9(11)8-10(12)6-4-3-5-7-10/h4,6,12H,2-3,5,7-8H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
MZHSDNVNWQVFMZ-JTQLQIEISA-N |
Isomerische SMILES |
CCOC(=O)C[C@]1(CCCC=C1)O |
Kanonische SMILES |
CCOC(=O)CC1(CCCC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


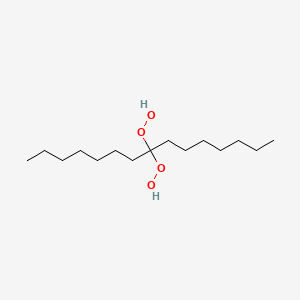
![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)

![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)
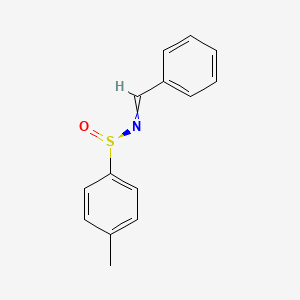
![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)

![3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B12570996.png)

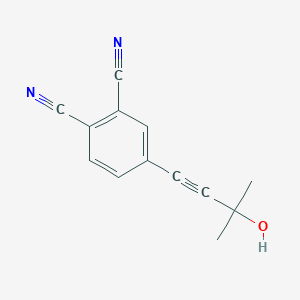
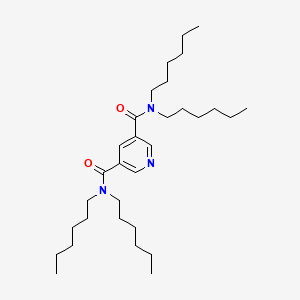
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12571018.png)
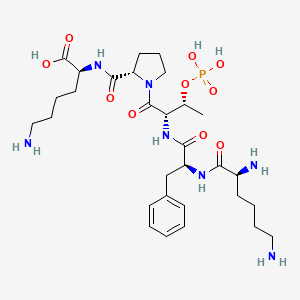
![N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide](/img/structure/B12571026.png)
